molecular formula C14H17N3O2S2 B6421956 Ethanone, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-morpholinyl)- CAS No. 315710-79-3

Ethanone, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-morpholinyl)-

Cat. No.: B6421956
CAS No.: 315710-79-3
M. Wt: 323.4 g/mol
InChI Key: VJCJBMMSTUZYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-morpholinyl)- is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a morpholine ring, and an ethanone group

Preparation Methods

The synthesis of Ethanone, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-morpholinyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Ethanone, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-morpholinyl)- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethanone, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-morpholinyl)- involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it inhibits the activity of tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme crucial for bacterial survival . This inhibition disrupts bacterial protein synthesis, leading to cell death. The compound’s unique structure allows it to bind effectively to the enzyme’s active site, making it a potent inhibitor.

Comparison with Similar Compounds

Ethanone, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-morpholinyl)- can be compared with other thienopyrimidine derivatives, such as:

The presence of the morpholine ring in Ethanone, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-morpholinyl)- enhances its solubility and potentially its bioavailability, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S2/c1-9-10(2)21-14-12(9)13(15-8-16-14)20-7-11(18)17-3-5-19-6-4-17/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCJBMMSTUZYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501144171
Record name 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-morpholinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57255607
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

315710-79-3
Record name 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-morpholinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315710-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-morpholinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.